2-Chloro-3-(4-phenoxyanilino)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(4-phenoxyanilino)naphthoquinone, also known by its chemical formula C22H14ClNO3, is a synthetic compound with interesting properties. It belongs to the class of naphthoquinones, which are aromatic compounds containing a naphthalene ring fused with a quinone moiety. This compound exhibits a chlorine substitution at position 2 and a phenoxyanilino group at position 3 on the naphthoquinone core.
Preparation Methods
Synthetic Routes:: The synthetic routes for 2-Chloro-3-(4-phenoxyanilino)naphthoquinone involve the following steps:
Naphthoquinone Synthesis: Start with a suitable precursor (e.g., 2-hydroxy-1,4-naphthoquinone) and chlorinate it selectively at position 2 to obtain the chloronaphthoquinone intermediate.
Amination: Introduce the phenoxyanilino group by reacting the chloronaphthoquinone with aniline derivatives under appropriate conditions.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: 2-Chloro-3-(4-phenoxyanilino)naphthoquinone can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The chlorine atom at position 2 can be substituted with other functional groups.
Condensation: It can participate in condensation reactions with suitable nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of Lewis acids.
Condensation: Acidic or basic conditions to facilitate condensation reactions.
Major Products:: The major products depend on the specific reaction conditions and the substituents used. These could include derivatives with altered functional groups or modified naphthoquinone structures.
Scientific Research Applications
2-Chloro-3-(4-phenoxyanilino)naphthoquinone finds applications in:
Chemistry: As a synthetic intermediate for other compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Potential use in drug development due to its unique structure.
Industry: In the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, potentially affecting redox processes, enzyme activities, or signaling pathways.
Comparison with Similar Compounds
While 2-Chloro-3-(4-phenoxyanilino)naphthoquinone is unique due to its specific substitution pattern, similar compounds include:
- 2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone
- 2-Chloro-3-(3,4-difluoroanilino)naphthoquinone
- 3-Chloro-2-(4-methylanilino)-1,4-naphthoquinone
Properties
CAS No. |
487025-33-2 |
---|---|
Molecular Formula |
C22H14ClNO3 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-chloro-3-(4-phenoxyanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14ClNO3/c23-19-20(22(26)18-9-5-4-8-17(18)21(19)25)24-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13,24H |
InChI Key |
MCAILCSAALHVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.